GLP-1 receptor agonist 11

GLP-1R agonism small-molecule agonist benzimidazole-6-carboxylic acid

Standard peptide GLP-1 agonists suffer from poor oral bioavailability and immunogenicity in preclinical models. GLP-1 receptor agonist 11 (compound 3 in CN114591308A) is a synthetic small-molecule benzimidazole-6-carboxylic acid derivative that activates GLP-1R via transmembrane binding. - **Pharmacology**: EC50 characterized in cAMP accumulation assays (CHO/HEK293-hGLP-1R); biased signaling profile distinct from exendin-4 - **PK reference**: Used as comparator in WO2024046342A1 rat pharmacokinetic studies; validated internal control for SAR programs - **Formulation**: DMSO soluble (100 mg/mL) for dose-response series; suitable for oral gavage in rodent diabetes/obesity models

Molecular Formula C31H31ClFN3O4
Molecular Weight 564.0 g/mol
Cat. No. B12378009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1 receptor agonist 11
Molecular FormulaC31H31ClFN3O4
Molecular Weight564.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O
InChIInChI=1S/C31H31ClFN3O4/c32-23-7-5-22(26(33)16-23)19-40-29-4-2-1-3-25(29)20-9-12-35(13-10-20)18-30-34-27-8-6-21(31(37)38)15-28(27)36(30)17-24-11-14-39-24/h1-8,15-16,20,24H,9-14,17-19H2,(H,37,38)/t24-/m0/s1
InChIKeyBWGRQMSFZQCDNS-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1 Receptor Agonist 11: Identity and Classification


GLP-1 receptor agonist 11 (designated compound 3 in the foundational patent CN114591308A) is a synthetic small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) [1]. It belongs to a class of piperazine-imidazole containing benzimidazole-6-carboxylic acid derivatives developed as non-peptidic GLP-1R activators for metabolic disease research [1]. The compound has a molecular formula of C31H31ClFN3O4 and a molecular weight of 564.05 g/mol, with the IUPAC name 2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid [2]. Unlike peptide-based GLP-1 agonists, this compound's small-molecule architecture enables oral bioavailability potential and distinct receptor interaction kinetics, making it a valuable tool compound for investigating GLP-1R pharmacology in preclinical settings [1].

Compound Type Small-molecule GLP-1R agonist for preclinical metabolic research
Differentiation Non-peptide scaffold with characterized pharmacokinetic reference standard status
Research Context Tool for receptor pharmacology, SAR benchmarking, and oral bioavailability studies

GLP-1 Receptor Agonist 11: Risks of Analog Substitution


Within the benzimidazole-6-carboxylic acid GLP-1R agonist class, compounds sharing the same core scaffold exhibit widely divergent pharmacological profiles due to subtle variations in their peripheral substituents. GLP-1 receptor agonist 11 features a unique combination of a 4-(2-((4-chloro-2-fluorophenyl)methoxy)phenyl)-piperidine moiety coupled to an (S)-oxetanylmethyl-substituted benzimidazole-6-carboxylic acid [1]. Even closely related analogs within patent CN114591308A differ in their piperidine/piperazine linker substitutions, halogen patterns, and C-terminal modifications, each of which can substantially alter cAMP signaling potency, β-arrestin recruitment bias, metabolic stability, and hERG liability [1]. Crucially, GLP-1 receptor agonist 11 has been independently selected as a reference comparator in subsequent patents (e.g., WO2024046342A1), where its pharmacokinetic profile was benchmarked against newer chemical entities [2]. This establishes it as a characterized standard within the field; substituting it with a structurally similar but pharmacologically unvalidated analog without confirmatory testing risks introducing uncharacterized signaling bias, altered in vivo exposure, or unforeseen off-target effects into research protocols.

Signaling bias

Analog substitution may introduce divergent cAMP potency or β-arrestin recruitment profiles.

Pharmacokinetic variability

Unvalidated analogs may exhibit altered in vivo exposure; only compound 3 is independently benchmarked.

hERG liability

Cardiac ion channel profiles vary across the series; lot-specific hERG data should be verified.

GLP-1 Receptor Agonist 11: Selection Evidence


Structural Differentiation from Analogs

GLP-1 receptor agonist 11 (compound 3) incorporates an (S)-oxetanylmethyl substituent at the N1 position of the benzimidazole core and a 4-(2-((4-chloro-2-fluorophenyl)methoxy)phenyl)-piperidine at the C2 methylene linker, a combination distinct from all other exemplified compounds in patent CN114591308A [1]. In contrast, GLP-1 receptor agonist 12 (compound 20A from the same patent series) employs a different substitution pattern yielding a distinct molecular formula (C29H32ClFN4O4) and molecular weight . The stereochemically defined (S)-oxetane ring in compound 3 introduces conformational constraint and hydrogen bond acceptor capacity that modulates both target engagement and physicochemical properties relative to analogs bearing N-alkyl or N-benzyl substituents [1].

Structural Differentiation
Class-level
Unique (S)-oxetanylmethyl N1 and chlorophenyl-piperidine C2 substitution vs >20 analogs
Substitution pattern defines receptor binding and PK; analogs are not interchangeable.
Patent CN114591308A structural comparison
GLP-1R agonism small-molecule agonist benzimidazole-6-carboxylic acid structure-activity relationship

Pharmacokinetic Benchmark Standard

In patent WO2024046342A1, describing a newer generation of benzo-bicyclic GLP-1R agonists, the inventors explicitly selected compound 3 from CN114591308A as a comparator to evaluate the pharmacokinetic properties of their novel compounds in rat models [1]. The inclusion of compound 3 as the benchmark reference indicates that its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion parameters—had been sufficiently characterized and deemed a relevant efficacy standard. This contrasts with other compounds from the same patent series (e.g., compound 20A, compound 73) that were not selected for independent replication as PK reference standards in subsequent patent filings [1].

PK Benchmark Standard
Head-to-head
Selected as PK comparator in WO2024046342A1; other series members not chosen
Third-party validation supports use as a characterized reference compound.
pharmacokinetics oral bioavailability drug metabolism reference compound

hERG Liability Profiling

Cardiac hERG potassium channel inhibition is a critical safety liability differentiating small-molecule GLP-1R agonists. GLP-1 receptor agonist 15 (Example 4, a structurally related small-molecule GLP-1R agonist from the same broader benzimidazole chemical space) demonstrates a GLP-1R cAMP EC50 of 0.74 nM alongside a hERG IC50 of 10.1 μM, yielding a selectivity window of approximately 13,600-fold [1]. While specific hERG data for GLP-1 receptor agonist 11 remains proprietary within patent CN114591308A, the structural determinants of hERG liability—particularly the basicity of the piperidine nitrogen, the lipophilicity of the C2-aryl ether, and the nature of the N1 substituent—are known to vary substantially across the series. Researchers must verify hERG liability for their specific compound lot rather than assume class-wide hERG safety, as minor structural modifications in this chemical series can dramatically alter hERG binding [1].

hERG Liability Profiling
Data to verify
hERG IC50 not disclosed for compound 3; related analog shows ~13,600-fold selectivity
hERG liability may differ across series; confirm compound-specific profile before in vivo use.
Analog data from GLP-1 receptor agonist 15
hERG inhibition cardiac safety off-target liability drug safety

Chemical Stability & Solubility Profile

GLP-1 receptor agonist 11 demonstrates solubility of 100 mg/mL in DMSO, enabling preparation of concentrated stock solutions (up to 177.29 mM) for in vitro assays . This small-molecule solubility profile contrasts sharply with peptide GLP-1R agonists such as semaglutide and liraglutide, which require specialized formulation conditions (e.g., pH-controlled buffers, albumin carriers) and are susceptible to aggregation and fibrillation in solution [1]. The benzimidazole-6-carboxylic acid moiety contributes hydrogen bond donor/acceptor capacity that balances aqueous solubility with membrane permeability—a key differentiator for cellular assays requiring intracellular target engagement . Storage stability data indicate -20°C long-term storage with 1-month stability of stock solutions at -20°C and 6-month stability at -80°C, providing operational guidance for laboratory procurement and inventory management .

Solubility & Stability
Class-level
100 mg/mL in DMSO (177 mM stock); stable at -20°C powder, stock -80°C 6 months
High stock concentration and simplified storage reduce assay variability vs peptide agonists.
Solubility may be formulation-dependent
solubility formulation chemical stability small-molecule versus peptide

GLP-1 Receptor Agonist 11: Optimal Applications


In Vitro GLP-1R Pharmacological Profiling

GLP-1 receptor agonist 11 is optimally deployed as a reference small-molecule agonist in cAMP accumulation assays (HTRF or FRET-based) using recombinant CHO or HEK293 cells stably expressing human GLP-1R. Its benzimidazole-6-carboxylic acid scaffold provides a structurally distinct pharmacological tool that complements peptide agonists (e.g., exendin-4, GLP-1(7-36)) for probing ligand-dependent receptor activation mechanisms [1]. The compound's DMSO solubility (100 mg/mL) enables preparation of concentrated dose-response series with minimized solvent interference, critical for accurate EC50 determination .

SAR Benchmarking Studies

As evidenced by its adoption as a pharmacokinetic reference standard in WO2024046342A1, GLP-1 receptor agonist 11 serves as a characterized benchmark for SAR programs developing next-generation small-molecule GLP-1R agonists [2]. Researchers synthesizing novel benzimidazole derivatives can use compound 3 as an internal control to calibrate assay performance, compare target engagement kinetics, and normalize inter-experimental variability when screening compound libraries against GLP-1R [1].

Non-Peptide GLP-1R Activation for Metabolic Studies

For studies of diabetes and non-alcoholic fatty liver disease (NAFLD) where peptide-based GLP-1R agonists introduce confounding factors related to peptide stability, immunogenicity, or receptor trafficking kinetics, GLP-1 receptor agonist 11 offers a chemically defined small-molecule alternative [1]. Its distinct receptor interaction mode—characteristic of small-molecule agonists binding to the transmembrane domain rather than the extracellular N-terminal domain—enables investigation of biased signaling pathways (Gαs versus β-arrestin) that may differ from those engaged by peptide orthosteric agonists [1].

Oral PK Studies in Rodent Models

GLP-1 receptor agonist 11's small-molecule architecture, confirmed by its use in rat pharmacokinetic studies in patent WO2024046342A1, positions it as a suitable tool compound for preclinical oral bioavailability investigations [2]. Unlike injectable peptide GLP-1R agonists that require parenteral administration, this compound can be formulated for oral gavage in rodent models of type 2 diabetes and obesity, facilitating studies of gut-mediated GLP-1R activation and first-pass metabolic effects that are clinically relevant for oral GLP-1R agonist development programs [1].

Application
Selection Property
Validation Focus
GLP-1R cAMP profiling
Structurally distinct small-molecule agonist; high DMSO solubility
Receptor activation kinetics, dose-response accuracy
SAR benchmarking studies
Established pharmacokinetic reference standard
Assay calibration, library screening normalization
Metabolic disease model research
Non-peptide, transmembrane domain binding
Biased signaling (Gαs vs β-arrestin) pathway studies
Oral PK studies in rodent models
Small-molecule suitable for oral gavage
First-pass metabolism and gut-mediated GLP-1R activation

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